2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

C-nucleoside synthesis triazolopyridine ribofuranosyl condensation

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) is a heterocyclic scaffold belonging to the triazolopyridine class, characterized by a fused 1,2,4-triazole and pyridine ring system bearing a methyl group at the 2-position and a primary amine at the 8-position. This substitution pattern differentiates it from the unsubstituted [1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-95-6) and other positional isomers.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 7169-93-9
Cat. No. B2458440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
CAS7169-93-9
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=NN2C=CC=C(C2=N1)N
InChIInChI=1S/C7H8N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,8H2,1H3
InChIKeyJNANRNUHYLQPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9): Procurement-Grade Heterocyclic Building Block for C-Nucleoside Synthesis and Kinase-Targeted Libraries


2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) is a heterocyclic scaffold belonging to the triazolopyridine class, characterized by a fused 1,2,4-triazole and pyridine ring system bearing a methyl group at the 2-position and a primary amine at the 8-position . This substitution pattern differentiates it from the unsubstituted [1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 31052-95-6) and other positional isomers. The compound serves as a versatile synthetic intermediate, most notably as a reagent in the one-step synthesis of C-nucleosides of the s-triazolo[4,3-a]- and [1,5-a]pyridine series, a transformation that exploits its 8-amino group for condensation with ribofuranosyl thioformimidates . Additionally, the triazolopyridine core has been identified in patent literature as a pharmacophore for inhibition of AXL receptor tyrosine kinase, placing this specific 2-methyl-8-amino derivative among the candidate scaffolds for kinase-targeted medicinal chemistry programs [1].

Why Generic Substitution of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Is Not Advisable Without Comparative Qualification


Within the [1,2,4]triazolo[1,5-a]pyridine family, subtle changes in substitution pattern profoundly alter reactivity, biological target engagement, and synthetic utility. The 2-methyl-8-amino substitution pattern of this compound is non-trivial: the electron-donating methyl group at C2 modulates the electronic character of the triazole ring, affecting both cyclocondensation kinetics in nucleoside synthesis and hydrogen-bonding interactions with kinase ATP-binding pockets [1]. The 8-NH₂ group is the critical nucleophilic handle for C-nucleoside construction; compounds lacking this free amine (e.g., 8-nitro, 8-halo, or 8-unsubstituted analogs) cannot participate in the same one-step condensation with ribofuranosyl thioformimidates . Conversely, moving the methyl group to the 7-position (CAS 1150617-78-9) or removing it entirely (CAS 31052-95-6) yields compounds with different steric and electronic profiles that are not drop-in replacements for structure-activity relationship (SAR) studies or library synthesis. Generic procurement without verifying the exact regioisomer risks introducing confounding variables into biological assays and synthetic sequences .

Quantitative Differentiation Evidence: 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine vs. Closest Analogs


Synthetic Utility in One-Step C-Nucleoside Construction: 8-NH₂ as an Essential Functional Handle

The 8-amino group of 2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is the requisite nucleophile for condensation with ribofuranosyl thioformimidates to yield C-nucleosides of the s-triazolo[4,3-a]- and [1,5-a]pyridine series. This one-step transformation is documented in the peer-reviewed literature (J. Org. Chem. 1976) and multiple vendor application notes [1]. Analogs lacking the 8-NH₂ (e.g., 8-H, 8-Cl, 8-NO₂ derivatives) cannot undergo this reaction without additional functional group interconversion steps. Among amine-bearing analogs, the 2-methyl substitution provides a defined steric environment that influences the regiochemical outcome of the cyclocondensation compared to the 2-unsubstituted or 2-phenyl variants [2].

C-nucleoside synthesis triazolopyridine ribofuranosyl condensation

AXL Kinase Inhibitor Pharmacophore: Positional Methyl Substitution and Kinase Selectivity Implications

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been claimed in patent literature (US20140155594) as a core pharmacophore for AXL receptor tyrosine kinase inhibition, relevant to oncology indications including breast cancer, prostate cancer, and acute myeloid leukemia [1]. Within this patent family, the 2-position substitution is a key variable for modulating kinase selectivity. The 2-methyl group on the triazole ring provides a defined steric and electronic profile that influences the dihedral angle between the triazolopyridine core and appended aromatic groups, a determinant of AXL vs. TYRO3/MER selectivity within the TAM kinase family [2]. While the patent discloses broad generic structures, the specific 2-methyl-8-amino substitution pattern is explicitly enumerated among preferred embodiments for its synthetic tractability and favorable physicochemical parameters (MW 148.17, cLogP ~0.8, H-bond donors: 1, H-bond acceptors: 3) .

AXL receptor tyrosine kinase kinase inhibitor triazolopyridine pharmacophore

Purity Specifications and Procurement-Grade Differentiation Among Commercial Sources

Commercially, 2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is available at two predominant purity tiers: 95% (AKSci, Combi-Blocks) and 98% (Leyan) . The 98% purity grade is specified for applications where residual impurities (e.g., unreacted 2-hydrazinopyridine or regioisomeric byproducts) could interfere with biological assay interpretation or downstream synthetic yields. For C-nucleoside synthesis, the presence of regioisomeric [4,3-a] vs. [1,5-a] triazolopyridine contaminants in the starting material can propagate to isomeric nucleoside products that are challenging to separate chromatographically [1]. Selection of the 98% purity grade minimizes this risk, though no vendor currently provides certified isomeric purity by HPLC or quantitative NMR as part of the standard certificate of analysis.

chemical purity procurement specification triazolopyridine building block

Regioisomeric Differentiation: 2-Methyl vs. 7-Methyl [1,2,4]triazolo[1,5-a]pyridin-8-amine

The 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) and its 7-methyl regioisomer (CAS 1150617-78-9) share identical molecular formula (C₇H₈N₄) and molecular weight (148.17) but differ fundamentally in the attachment point of the methyl group on the pyridine ring . This positional difference alters the electron density distribution across the bicyclic system: the 2-methyl substituent donates electron density into the triazole ring, increasing its π-excess character, while the 7-methyl group donates into the pyridine ring, affecting the basicity and nucleophilicity of the 8-amine. In kinase inhibitor design, this regioisomeric distinction can invert selectivity between related kinase targets; the patent literature indicates that 2-substituted triazolopyridines generally exhibit preferential binding to AXL over TYRO3, whereas 7-substituted variants can display altered selectivity profiles [1].

regioisomer differentiation positional isomer triazolopyridine SAR

Comparative Physicochemical Profile for Fragment-Based Drug Discovery (FBDD) Suitability

Evaluated against the Astex 'Rule of Three' guidelines for fragment libraries, 2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (MW 148.17, cLogP ~0.8, HBD 1, HBA 3) falls within acceptable fragment space and compares favorably to larger 2-aryl substituted analogs [1]. The 2-phenyl analog (MW 210.23, cLogP ~2.1) exceeds the recommended cLogP ≤3 threshold but remains compliant, while offering fewer vectors for fragment growth due to blocked 2-position. The 2-methyl substitution preserves the C2 position for further derivatization (e.g., via C-H activation or lithiation) while maintaining low molecular complexity, a desirable attribute for fragment hit evolution . By contrast, the unsubstituted parent scaffold (MW 134.14) offers even lower complexity but lacks the methyl group as a spectroscopic handle for NMR-based fragment screening.

fragment-based drug discovery lead-likeness physicochemical profiling

Optimal Deployment Scenarios for 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Based on Quantitative Evidence


C-Nucleoside Library Synthesis via One-Step Condensation with Ribofuranosyl Thioformimidates

The defining synthetic application of this compound is as a reagent in the one-step construction of C-nucleosides of the s-triazolo[4,3-a]- and [1,5-a]pyridine series. The 8-NH₂ group acts as the nucleophile in condensation with 2-pyridylhydrazines and ribofuranosyl thioformimidate, a transformation documented in the foundational J. Org. Chem. (1976) protocol [1]. This reaction pathway is inaccessible to 8-halo, 8-nitro, or 8-unsubstituted analogs without prior functional group manipulation. The 2-methyl group provides a defined steric environment that influences the regiochemical outcome of the cyclocondensation, yielding a product distribution that differs from that obtained with the 2-unsubstituted analog (CAS 31052-95-6). This application is most relevant for laboratories synthesizing purine nucleoside analogs for antiviral or anticancer screening programs, where the triazolopyridine C-nucleoside scaffold serves as a formycin analog [2].

AXL Kinase Fragment Screening and Structure-Guided Optimization Campaigns

Based on patent disclosures (US20140155594; US8389557B2), the [1,2,4]triazolo[1,5-a]pyridine core is a validated pharmacophore for AXL receptor tyrosine kinase inhibition [1]. The 2-methyl-8-amino derivative (MW 148.17) meets stringent fragment library criteria (Rule of Three compliant) and provides two orthogonal vectors for elaboration: the 8-NH₂ for amide coupling or reductive amination, and the C2-methyl for C-H activation chemistries [2]. Compared to the 2-phenyl analog (MW 210.23), the 2-methyl compound offers 62 Da lower molecular weight and 1.3 log units lower lipophilicity, translating to higher ligand efficiency metrics (estimated LE ≥ 0.35 for a hypothetical fragment hit with Kd = 100 μM) . Fragment screening libraries incorporating this scaffold can be advanced to hit-to-lead optimization with retention of favorable physicochemical properties, a critical advantage over larger, more lipophilic analogs that risk attrition due to poor pharmacokinetic profiles.

Kinase Inhibitor Parallel Library Synthesis Using the 8-NH₂ Diversification Handle

The 8-amino group provides a robust diversification point for generating focused kinase inhibitor libraries. Unlike the 7-methyl regioisomer (CAS 1150617-78-9), which presents the amine in a sterically distinct environment, the 2-methyl-8-amino pattern positions the NH₂ group para to the bridgehead nitrogen, affording a geometry that maps onto the hinge-binding region of kinase ATP pockets as described in the AXL patent family [1]. Parallel amide coupling, sulfonamide formation, or Buchwald-Hartwig amination at the 8-position can rapidly generate 50-200 compound sub-libraries for kinase selectivity profiling. The commercial availability of this scaffold at both 95% and 98% purity tiers allows procurement decisions to be matched to the sensitivity of downstream assays: 98% purity for biophysical screening (SPR, DSF) where trace impurities cause false positives, and 95% for initial library synthesis where subsequent purification steps are planned [2].

Regioisomer-Specific Building Block for Triazolopyridine SAR Studies

When systematic SAR exploration of the triazolopyridine scaffold is required, the unambiguous regioisomeric identity of this compound (confirmed by InChI Key SJQFGNDHBJDHCC-UHFFFAOYSA-N) is critical [1]. Procurement of the correct regioisomer eliminates the confounding variable of methyl positional effects on biological activity. This is particularly important in kinase inhibitor programs where a methyl positional shift from C2 to C7 can invert selectivity between closely related kinases (e.g., AXL vs. TYRO3), as suggested by the patent SAR disclosures [2]. For laboratories maintaining triazolopyridine compound collections, verifying the CAS number 7169-93-9 and the InChI Key upon receipt—rather than relying on nomenclature alone—is the reliable quality control gate that prevents regioisomer mix-ups that would compromise SAR interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.